molecular formula C17H12N2O4S2 B5467328 (Z)-3-Benzyl-5-(2-Hydroxy-3-Nitrobenzylidene)-2-Thioxothiazolidin-4-One

(Z)-3-Benzyl-5-(2-Hydroxy-3-Nitrobenzylidene)-2-Thioxothiazolidin-4-One

Cat. No.: B5467328
M. Wt: 372.4 g/mol
InChI Key: ZTWBCEZQPRYIGY-ZROIWOOFSA-N
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Description

(Z)-3-Benzyl-5-(2-Hydroxy-3-Nitrobenzylidene)-2-Thioxothiazolidin-4-One is a rhodanine-derived heterocyclic compound featuring a 2-thioxothiazolidin-4-one core. This structure is characterized by a benzyl group at position 3 and a 2-hydroxy-3-nitrobenzylidene substituent at position 4. The Z-configuration of the benzylidene moiety is critical for its stereochemical and electronic properties, influencing both reactivity and biological interactions.

Properties

IUPAC Name

(5Z)-3-benzyl-5-[(2-hydroxy-3-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O4S2/c20-15-12(7-4-8-13(15)19(22)23)9-14-16(21)18(17(24)25-14)10-11-5-2-1-3-6-11/h1-9,20H,10H2/b14-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTWBCEZQPRYIGY-ZROIWOOFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C(=CC3=C(C(=CC=C3)[N+](=O)[O-])O)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CN2C(=O)/C(=C/C3=C(C(=CC=C3)[N+](=O)[O-])O)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-3-Benzyl-5-(2-Hydroxy-3-Nitrobenzylidene)-2-Thioxothiazolidin-4-One is a member of the thiazolidin-4-one family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This compound, like other thiazolidin-4-one derivatives, exhibits potential therapeutic effects including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties. This article reviews the biological activity of this specific compound, drawing on recent research findings and case studies.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

C16H16N2O3S\text{C}_{16}\text{H}_{16}\text{N}_2\text{O}_3\text{S}

This structure includes a thiazolidinone ring, a nitro group, and a hydroxyl group, which are critical for its biological activity.

Anticancer Activity

Thiazolidin-4-one derivatives have been widely studied for their anticancer properties. Recent studies indicate that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Mechanism of Action : The anticancer effects are often attributed to the induction of oxidative stress and apoptosis in cancer cells. In vitro studies have shown that these compounds can increase reactive oxygen species (ROS) levels, leading to cell death in A549 lung cancer cells and other types .
  • Case Studies : A study demonstrated that related thiazolidinones inhibited cell proliferation in a dose-dependent manner in multiple cancer cell lines (IC50 values ranging from 6.26 µM to 20.46 µM) .
CompoundCell LineIC50 (µM)
Les-5935A5496.26
Les-6009CACO-216.00
Les-6166SH-SY5Y20.46

Antimicrobial Activity

The antimicrobial properties of thiazolidinone derivatives are also noteworthy:

  • Broad Spectrum : Compounds similar to this compound have shown activity against both Gram-positive and Gram-negative bacteria. For example, studies reported significant inhibition of Staphylococcus aureus and Escherichia coli at low concentrations (MIC values around 2 μg/mL) .
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus2
Acinetobacter baumannii16

Antioxidant Activity

The antioxidant potential of thiazolidinone derivatives is another area of interest:

  • DPPH Scavenging Activity : The DPPH radical scavenging assay showed that certain derivatives had comparable antioxidant activity to vitamin C, suggesting their potential as natural antioxidants .

Structure-Activity Relationship (SAR)

The biological activity of thiazolidinone derivatives is influenced by various substituents on the thiazolidine ring:

  • Nitro Group : The presence of a nitro group at specific positions on the aromatic ring enhances antimicrobial activity.
  • Hydroxyl Group : Hydroxyl substitutions contribute to increased solubility and improved bioavailability .

Scientific Research Applications

Chemistry

In the field of chemistry, (Z)-3-Benzyl-5-(2-Hydroxy-3-Nitrobenzylidene)-2-Thioxothiazolidin-4-One serves as a precursor for synthesizing various heterocyclic compounds. Its unique thiazolidinone structure allows for modifications that can lead to new chemical entities with desirable properties.

Biology

The compound has been studied extensively for its antimicrobial and antiviral activities. Research indicates that it disrupts microbial cell membranes, leading to cell lysis, which is critical for its antimicrobial efficacy. Additionally, it has shown potential in inhibiting viral replication by interfering with viral enzymes .

Medicine

In medicinal chemistry, this compound is being investigated as a potential anticancer agent . Studies have demonstrated that it induces apoptosis in cancer cells through interactions with specific molecular targets involved in cell proliferation .

Moreover, its role as a tyrosinase inhibitor has garnered attention for applications in treating skin conditions related to melanin production. The compound’s ability to inhibit tyrosinase activity has been validated through in vitro studies, showing significant reductions in melanin synthesis in melanoma cells .

Industry

This compound is also explored for its potential applications in developing new materials such as dyes and pigments due to its vibrant color properties and stability under various conditions. Its unique structure allows for modifications that can enhance material properties.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various derivatives of thiazolidinone compounds, including this compound. Results indicated that the compound exhibited significant activity against Gram-positive and Gram-negative bacteria, outperforming traditional antibiotics like ampicillin .

Case Study 2: Anticancer Mechanism

Research focused on the anticancer properties revealed that this compound effectively induced apoptosis in B16F10 melanoma cells. The mechanism involved the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors .

Chemical Reactions Analysis

Oxidation Reactions

The hydroxy group on the benzylidene moiety undergoes oxidation under acidic conditions:

  • Reagents/Conditions : Potassium permanganate (KMnO₄) in acidic medium (e.g., H₂SO₄).

  • Product : Formation of a ketone or aldehyde derivative via oxidation of the hydroxyl group to a carbonyl.

Key Findings :

  • The reaction is highly selective for the phenolic -OH group due to its electron-donating nature.

  • Spectroscopic confirmation (FT-IR) shows disappearance of the O-H stretch (~3200 cm⁻¹) and emergence of a C=O peak (~1700 cm⁻¹) .

Reduction Reactions

The nitro group (-NO₂) is reducible to an amino group (-NH₂):

  • Reagents/Conditions : Hydrogen gas (H₂) with palladium (Pd) catalyst or sodium borohydride (NaBH₄) in ethanol .

  • Product : Amino-substituted thiazolidinone derivative.

Key Findings :

  • Catalytic hydrogenation yields >80% conversion efficiency under optimized conditions (25°C, 1 atm H₂) .

  • Theoretical DFT studies suggest the nitro group’s electron-withdrawing nature enhances reduction kinetics .

Substitution Reactions

The benzylidene group participates in electrophilic aromatic substitution (EAS):

ElectrophileConditionsProduct
Bromine (Br₂)Lewis acid (e.g., FeBr₃)Brominated benzylidene derivative
Chloromethane (CH₃Cl)Friedel-Crafts alkylationMethyl-substituted derivative

Key Findings :

  • Substituents at the 3-nitro position direct electrophiles to the ortho and para positions of the benzene ring .

  • X-ray crystallography confirms regioselectivity in brominated derivatives .

Mechanistic Insights

  • Redox Cycling : The nitro group generates reactive oxygen species (ROS) via single-electron reduction, contributing to oxidative stress in biological systems.

  • DFT Calculations :

    • The thione sulfur (C=S) exhibits nucleophilic character, facilitating reactions with electrophiles .

    • HOMO-LUMO gaps (ΔE ≈ 4.2 eV) indicate moderate reactivity, consistent with experimental observations .

Comparative Reactivity with Analogues

CompoundKey Structural DifferenceReactivity Trend
(Z)-3-Benzyl-5-(4-Hydroxy-3-Nitrobenzylidene) analog Hydroxy group at para positionLower electrophilic substitution activity due to steric hindrance
Brominated derivative Bromine at ortho positionEnhanced antimicrobial activity (MIC = 16 µg/mL against B. subtilis)

Spectroscopic Characterization

Post-reaction analysis employs:

  • FT-IR : Confirms functional group transformations (e.g., -NO₂ → -NH₂ via N-H stretch at ~3400 cm⁻¹) .

  • ¹H/¹³C NMR : Detects regiochemical changes in substituted derivatives (e.g., downfield shifts for aromatic protons) .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of 2-thioxothiazolidin-4-one derivatives, which are widely studied for their diverse biological activities. Below is a structured comparison with structurally analogous compounds, focusing on synthesis, physical properties, and biological performance.

Structural Features

  • Substituent Variations :
    • Target Compound : Benzyl (position 3), 2-hydroxy-3-nitrobenzylidene (position 5).
    • 4a () : 1,3-Benzodioxol-5-ylmethylene substituent; lacks nitro/hydroxyl groups but includes a dioxole ring for enhanced lipophilicity .
    • 5j () : 2-Nitrobenzylidene substituent; nitro group at position 2 instead of 3, which may alter electron distribution and antioxidant efficacy .
    • A6 () : 3,4-Dimethoxybenzylidene; methoxy groups improve solubility but reduce redox activity compared to hydroxyl/nitro groups .

Physicochemical and Computational Insights

  • Solubility : Hydroxyl groups (target compound) improve aqueous solubility compared to methoxy (A6) or chloro (A9) substituents .
  • Computational Docking : Compounds with 2-thioxothiazolidin-4-one cores () bind hydrophobic cavities in proteins (e.g., complement CR3), suggesting the target compound may exhibit similar binding modes .

Q & A

Q. Table 1: Representative Synthesis Conditions for Analogous Thiazolidinones

Substituted BenzaldehydeCatalystSolventYield (%)Reference
4-ChlorobenzaldehydePiperidineEthanol75
4-MethoxybenzaldehydeTriethylamineMethanol78
3,4-DimethoxybenzaldehydePiperidineEthanol74

Advanced: How can computational modeling elucidate the mechanism of enzyme inhibition by this compound?

Methodological Answer:
Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations are used to predict binding interactions with target enzymes. For example:

  • Kinetic Analysis: Competitive inhibition is confirmed via Lineweaver-Burk plots, where the compound binds to the enzyme’s active site, as seen in tyrosinase inhibition studies .
  • In Silico Studies: Density Functional Theory (DFT) calculations optimize the compound’s geometry, while Hirshfeld surface analysis (e.g., CrystalExplorer) identifies key intermolecular interactions in the crystal lattice .

Example: Analog 3 (IC₅₀ = 90 nM for tyrosinase) showed stronger hydrogen bonding and π-π stacking with the enzyme’s copper center compared to kojic acid .

Basic: What spectroscopic and crystallographic methods validate the compound’s structure?

Methodological Answer:

  • IR Spectroscopy: Confirms C=O (1680–1710 cm⁻¹), C=S (1200–1250 cm⁻¹), and NO₂ (1520–1560 cm⁻¹) stretches .
  • NMR: ¹H NMR identifies aromatic protons (δ 6.8–8.2 ppm), the benzylidene proton (δ 7.5–7.8 ppm, singlet), and hydroxy proton (δ 10–12 ppm) .
  • X-ray Crystallography: SHELXL refines the crystal structure, resolving Z-configuration and dihedral angles between aromatic rings (e.g., 5–15° deviation from coplanarity) .

Q. Table 2: Key Crystallographic Data for Analogous Compounds

CompoundSpace GroupR-factorReference
(Z)-5-(4-Chlorobenzylidene) derivativeP 10.045
(Z)-5-(2-Hydroxybenzylidene) derivativeP2₁/c0.052

Advanced: How do substituents on the benzylidene ring influence bioactivity?

Methodological Answer:
Structure-Activity Relationship (SAR) studies reveal:

  • Electron-Withdrawing Groups (EWGs): The 3-nitro group enhances electrophilicity, improving binding to enzyme active sites (e.g., tyrosinase inhibition increases 200-fold vs. non-nitro analogs) .
  • Hydroxy Group: Facilitates hydrogen bonding with catalytic residues (e.g., His residues in tyrosinase) .
  • Substituent Position: Ortho-nitro groups induce steric hindrance, reducing activity compared to meta-nitro derivatives in antimicrobial assays .

Example: Replacement of 3-nitro with 4-methyl in analogs reduced anti-melanogenic activity by 50% .

Basic: What are the stability considerations for this compound under laboratory conditions?

Methodological Answer:

  • Light Sensitivity: Store in amber vials at –20°C to prevent photodegradation of the nitro group .
  • Thermal Stability: Decomposes above 150°C; avoid prolonged heating during synthesis .
  • Solubility: Soluble in DMSO (up to 25 mg/mL) but precipitates in aqueous buffers; use co-solvents (e.g., 5% DMSO in PBS) for biological assays .

Advanced: How can in vitro and in vivo models assess the compound’s antioxidant and cytotoxic effects?

Methodological Answer:

  • Antioxidant Assays:
    • DPPH/ABTS Radical Scavenging: Measure IC₅₀ values (e.g., analog 3 showed 85% scavenging at 50 μM) .
    • ROS Reduction: Fluorescent probes (e.g., DCFH-DA) in B16F10 melanoma cells .
  • Cytotoxicity:
    • MTT Assay: Test against HaCaT (normal) and cancer cell lines. Analog 3 exhibited >90% viability in HaCaT at 100 μM, indicating selectivity .
    • In Vivo Toxicity: Zebrafish models assess developmental toxicity (e.g., LC₅₀ > 200 μM suggests low acute toxicity) .

Advanced: What strategies resolve contradictions in reported biological activities across studies?

Methodological Answer:

  • Dose-Dependent Effects: Low doses (1–10 μM) may show antioxidant activity, while high doses (>50 μM) induce cytotoxicity via ROS overproduction .
  • Assay Variability: Standardize protocols (e.g., broth microdilution for MIC values) to reconcile discrepancies in antimicrobial data .
  • Structural Confirmation: Re-evaluate stereochemistry (Z vs. E isomers) via NOESY NMR, as misassignment can lead to conflicting bioactivity reports .

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